molecular formula C9H9ClO2 B1601782 4-Chloro-2,6-dimethylbenzoic acid CAS No. 35887-72-0

4-Chloro-2,6-dimethylbenzoic acid

Cat. No. B1601782
CAS RN: 35887-72-0
M. Wt: 184.62 g/mol
InChI Key: ONVNRYJOMHDJER-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethylbenzoic acid is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClO2/c1-5-3-7 (10)4-6 (2)8 (5)9 (11)12/h3-4H,1-2H3, (H,11,12) . This indicates that the molecule consists of a benzene ring with chlorine and methyl groups at the 4th and 2nd, 6th positions respectively, and a carboxylic acid group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Antimicrobial and Anticancer Activities

A study characterized compounds from the chloroform extract of lichen Parmelia erumpens, including 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, which showed significant antimicrobial and anticancer activities. This compound was particularly effective against medically important bacteria and fungi, and also exhibited potential as an antimicrobial and anticancer drug target after further clinical evaluation (Aravind et al., 2014).

Synthetic Applications

Another study focused on the synthesis of 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethyl aniline, highlighting the compound's potential in synthetic chemistry. The synthesized compound's structure was characterized using various spectroscopic methods, underscoring its significance in chemical synthesis (Cheng Lin, 2013).

Structural Characterization and Properties

Research on 2,4-dimethylbenzoic acid demonstrated the importance of structural characterization in understanding the properties of benzoic acid derivatives. This study explored the molecule's hydrogen-bonded dimeric form and its relationship with steric strains, which is crucial for understanding the chemical behavior of similar compounds (Gliński et al., 2008).

Energetic Material Characterization

Another relevant study involved the synthesis and characterization of 2,4,6-trinitro-3,5-dimethylbenzoic acid, highlighting its potential as an energetic combustion catalyst in industry. This emphasizes the diverse applications of dimethylbenzoic acid derivatives in industrial contexts (Wei-Fa Yu et al., 2007).

Ionization and Thermodynamic Studies

A study on the ionization of aqueous dimethylbenzoic acids, including 2,6-dimethylbenzoic acid, provided insights into their conductive and thermodynamic properties. This research is crucial for understanding the behavior of these compounds in various temperatures and conditions (Strong et al., 1981).

Safety and Hazards

The compound is associated with certain hazards. It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Future Directions

While specific future directions for 4-Chloro-2,6-dimethylbenzoic acid are not mentioned in the retrieved data, benzoic acid derivatives are of interest in various fields of chemistry and could be subjects of future research .

Mechanism of Action

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Chloro-2,6-dimethylbenzoic acid is currently unavailable . Generally, the pharmacokinetic properties of a compound depend on factors such as its chemical structure, solubility, stability, and the presence of functional groups. The chlorine and methyl groups in this compound could potentially affect its pharmacokinetic properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules or ions, temperature, and more. The chlorine and methyl groups on the benzene ring could potentially affect the compound’s stability and reactivity under different environmental conditions.

properties

IUPAC Name

4-chloro-2,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVNRYJOMHDJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30517252
Record name 4-Chloro-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35887-72-0
Record name 4-Chloro-2,6-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35887-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2,6-dimethylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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